molecular formula C9H14N2O2 B13299212 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13299212
M. Wt: 182.22 g/mol
InChI Key: DGHJGMFJSDOYCF-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a hydroxypropyl group, and a dihydropyridinone ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridinones, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-thiadiazole
  • 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-triazole
  • 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2,3-oxadiazole

Uniqueness

Compared to these similar compounds, 5-Amino-1-(2-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the dihydropyridinone ring. This structural feature allows for a broader range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-hydroxypropyl)-4-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-6-3-9(13)11(4-7(2)12)5-8(6)10/h3,5,7,12H,4,10H2,1-2H3

InChI Key

DGHJGMFJSDOYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(C)O

Origin of Product

United States

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